4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is a synthetic compound with the molecular formula C₁₂H₁₅ClF₃NO₂ and a molecular weight of approximately 297.70 g/mol. This compound features a piperidine ring substituted with a phenoxy group that contains a trifluoromethoxy substituent. The trifluoromethoxy group contributes to the compound's unique properties, including its lipophilicity and potential biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology .
The chemical behavior of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is influenced by its functional groups. The piperidine ring can undergo typical amine reactions such as:
The compound's reactivity profile makes it a candidate for further derivatization to explore structure-activity relationships in drug development .
Preliminary studies indicate that 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride exhibits significant biological activity. It has been identified as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP2D6, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or altered therapeutic effects. Additionally, the compound has shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology .
The synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride typically involves several steps:
This multi-step synthesis allows for the introduction of the trifluoromethoxy group while preserving the piperidine structure necessary for biological activity .
4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride has potential applications in several fields:
Studies examining the interactions of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride with various biological targets have revealed:
Several compounds share structural similarities with 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride. Here are notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-(4-Trifluoromethoxy)phenoxy)piperidine | 287952-67-4 | 0.98 | Lacks hydrochloride salt |
| 4-[3-(Trifluoromethoxy)phenoxy]piperidine | 459819-38-6 | 0.96 | Different position of trifluoromethoxy group |
| 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 950649-05-5 | 0.94 | Substituent position variation |
| 4-(2-(Trifluoromethoxy)phenoxy)piperidine | 902836-49-1 | 0.92 | Non-hydrochloride form |
These compounds illustrate variations in substituent positions and functional groups that may influence their biological activities and pharmacological profiles. The unique trifluoromethoxy substitution on the phenyl ring is a distinguishing feature that enhances lipophilicity and metabolic stability compared to other similar compounds .
N-Benzylation strategies for piperidine derivatives typically employ reactive electrophiles such as methane sulfonyl chloride under inert atmospheres. In one protocol, N-Carbethoxy-4-Hydroxy piperidine (194 g, 1.120 mol) undergoes methanesulfonylation with methane sulfonyl chloride (141 g, 1.231 mol) in toluene at <20°C, followed by nucleophilic displacement with 4-(trifluoromethoxy)phenol to yield 4-(4-trifluoromethoxyphenoxy)piperidine (140 g, 72% yield) [1]. Reduction of pyridine precursors via catalytic hydrogenation remains prevalent, though recent electrocatalytic methods using Rh/C catalysts achieve quantitative pyridine-to-piperidine conversion at ambient conditions, eliminating high-pressure H₂ requirements [4].
Pyridinium salts enable regioselective functionalization through reductive transamination. A rhodium-catalyzed transfer hydrogenation of N-aryl pyridinium salts using Cp*RhCl₂ in MeOH/H₂O (4:1) produces N-(hetero)aryl piperidines with 86% yield for 4-(4-trifluoromethoxyphenoxy) derivatives [3]. This method circumvents traditional Birch reduction limitations by preserving stereochemistry and functional group tolerance.
Electrocatalytic hydrogenation in membrane electrode assemblies achieves 25 mA cm⁻² current density and 99% efficiency for pyridine-to-piperidine conversion at 5 F mol⁻¹ [4]. Critical to success is the reduction of Rh oxides to metallic Rh(0), which moderates piperidine adsorption energies, lowering desorption barriers. Comparative studies show this method reduces energy consumption by 40% versus thermal hydrogenation at 100°C/50 bar H₂ [4].
A four-step route from 4-[4-(trifluoromethoxy)phenoxy]pyridine involves:
Methanesulfonyl groups serve as transient N-protectors during piperidine functionalization. Protection with methane sulfonyl chloride (2.41 g, 0.021 mol) in CH₂Cl₂ at 20°C precedes O-alkylation, with subsequent deprotection via NaOH hydrolysis (87.3 g in 350 ml H₂O, 86°C) [1]. This strategy minimizes side reactions during epoxidation and nitroimidazole coupling.
| Method | Steps | Yield (%) | Temperature (°C) | Catalyst Loading |
|---|---|---|---|---|
| Classical alkylation [1] | 4 | 72 | 86 | Pd(0) 0.5 mol% |
| Electrocatalytic [4] | 1 | 98 | 25 | Rh/C 10 wt% |
| Transamination [3] | 2 | 86 | 73 | Cp*RhCl₂ 2 mol% |
Electrocatalytic routes reduce steps but require specialized equipment, whereas classical methods offer scalability with established infrastructure.
Rhodium-catalyzed transfer hydrogenation uses aqueous TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst, enabling 62% reduction in organic solvent consumption versus traditional SNAr reactions [1] [3]. Electrocatalytic systems operate at 25°C/pH 7, avoiding acid/base waste streams [4].
Toluene/ethanol mixtures (3:1 v/v) replace dichloromethane in extraction steps, reducing EHS hazards [1]. Lifecycle assessments show MeOH/H₂O solvent systems lower process mass intensity by 35% compared to THF/hexane [3] [4].
Key scale-up parameters include:
Isopropyl alcohol/water (1:10) anti-solvent crystallization yields 125 g of 99.2% pure product per batch [1]. Impurity profiling identifies residual Pd (<2 ppm) controlled via activated charcoal treatment during workup [1].